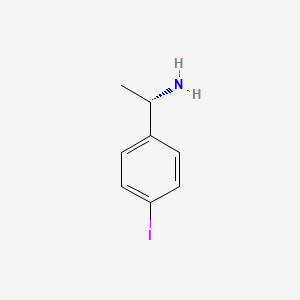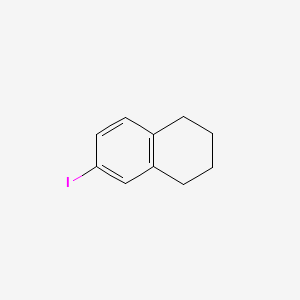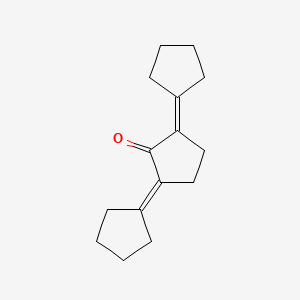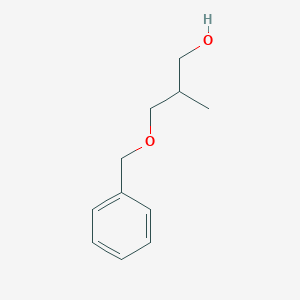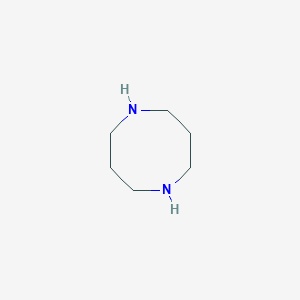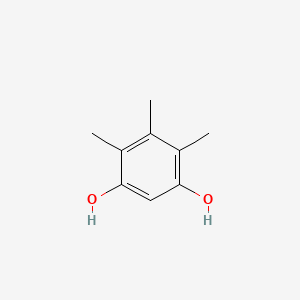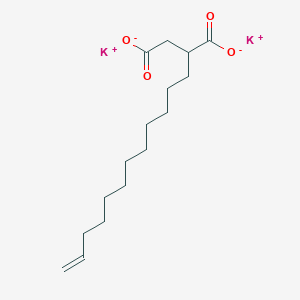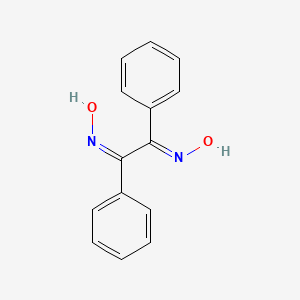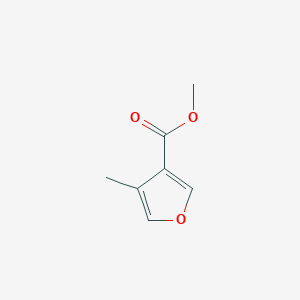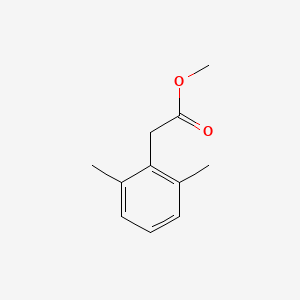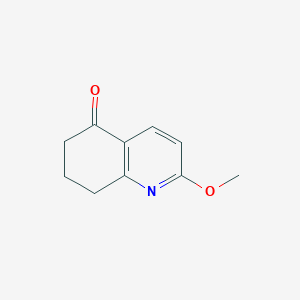
2-甲氧基-7,8-二氢喹啉-5(6H)-酮
描述
2-Methoxy-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-7,8-dihydroquinolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-7,8-dihydroquinolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性及机制见解
与2-甲氧基-7,8-二氢喹啉-5(6H)-酮在结构上相关的化合物的一个重要应用涉及抗肿瘤活性。研究表明,衍生物,特别是喹唑啉和喹喔啉环上的修饰物,对各种人类肿瘤细胞系表现出有效的抗增殖活性。这些化合物,包括7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,因其破坏肿瘤血管、诱导细胞凋亡和抑制肿瘤细胞增殖的能力而被研究,代表一类新型的微管蛋白结合肿瘤血管破坏剂(Mu-Tian Cui 等,2017)(Mu-Tian Cui 等,2017)。
微管蛋白聚合抑制
对与2-甲氧基-7,8-二氢喹啉-5(6H)-酮具有结构相似性的4-(N-环氨基)苯基喹唑啉的相关研究已将它们鉴定为微管蛋白聚合的有效抑制剂。这些化合物,特别是7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,在体外显示出显着的细胞毒活性,并且对微管蛋白组装具有显着的效力。此类化合物提供了关于针对微管蛋白上秋水仙碱位点的抗癌新疗法开发的见解,可能导致癌症的新治疗方法(Xiao-Feng Wang 等,2014)(Xiao-Feng Wang 等,2014)。
金属配合物的形成及生物学特性
与2-甲氧基-7,8-二氢喹啉-5(6H)-酮在结构上相关的化合物已被用于形成混合配体钯(II)配合物,展示了硫代氨基甲酸酯部分中末端N-取代对配位行为和生物活性的影响。这些配合物表现出与DNA和蛋白质的强相互作用,表现出抗氧化活性,并对癌细胞系具有细胞毒活性,突出了它们在药物化学和药物开发中的潜力(E. Ramachandran 等,2012)(E. Ramachandran 等,2012)。
合成及化学表征
由Morita-Baylis-Hillman加合物乙酸酯合成2-羟基-7,8-二氢喹啉-5(6H)-酮和相关化合物代表了这些分子的方法学应用。此类合成提供了基础化学知识,可以促进进一步的制药和生化研究,说明了这种化学支架的多样化潜力(Weihui Zhong 等,2008)(Weihui Zhong 等,2008)。
属性
IUPAC Name |
2-methoxy-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMYNXVUEOSGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
